What are the chemical properties of Boc-D-2-aminoadipic acid?
What are the chemical properties of Boc-D-2-aminoadipic acid?
An In-depth Technical Guide to the Chemical Properties of Boc-D-2-Aminoadipic Acid
Authored by: A Senior Application Scientist
Introduction
Boc-D-2-aminoadipic acid is a non-proteinogenic α-amino acid derivative that serves as a critical building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its structure incorporates a six-carbon dicarboxylic acid backbone, an amine group at the α-position (carbon 2) in the D-configuration, and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[1][2] This unique combination of features makes it a versatile tool for introducing specific structural motifs and functionalities into complex molecules.
The presence of the Boc group is central to its utility, offering robust protection of the α-amine under a wide range of reaction conditions, yet allowing for clean and selective removal under mild acidic conditions.[3][4] The D-stereochemistry at the chiral center is of particular importance in medicinal chemistry, as the incorporation of D-amino acids into peptide chains can significantly enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of Boc-D-2-aminoadipic acid for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The fundamental properties of Boc-D-2-aminoadipic acid are summarized below. These data are essential for designing synthetic routes, selecting appropriate solvents, and ensuring proper storage and handling.
| Property | Value | References |
| CAS Number | 110544-97-3 | [1][2][5] |
| Molecular Formula | C₁₁H₁₉NO₆ | [1][5][6] |
| Molecular Weight | 261.27 g/mol (or 261.3) | [1][5][6] |
| Appearance | White to off-white crystalline powder | [2][6] |
| Melting Point | 109 - 114 °C | [2] |
| Purity | ≥95-98% (typically assessed by HPLC) | [1][2] |
| Optical Rotation | [α]²⁰/D = +18 ± 1° (c=1.1 in DMF) | [2] |
| Storage Temperature | -20°C to 8°C | [2][5][7] |
Structural Attributes and Solubility
Boc-D-2-aminoadipic acid possesses two carboxylic acid groups with different pKa values and a sterically hindered carbamate. This structure imparts moderate polarity. While its parent compound, 2-aminoadipic acid, has some water solubility, the addition of the bulky, hydrophobic Boc group reduces its solubility in aqueous solutions but enhances it in organic solvents.[8][9] It is generally soluble in solvents like Dimethylformamide (DMF) and slightly soluble in alcohols. For practical laboratory use, dissolving the compound in a suitable organic solvent or a basic aqueous solution is recommended before further dilution.[9]
Reactivity and Chemical Behavior
The chemical reactivity of Boc-D-2-aminoadipic acid is governed by its three primary functional groups: the Boc-protected amine and the two carboxylic acids.
The Tert-Butyloxycarbonyl (Boc) Protecting Group
The Boc group is the cornerstone of this reagent's utility in multi-step synthesis. Its key characteristic is its stability to a wide range of chemical conditions, including basic hydrolysis, catalytic hydrogenolysis, and many nucleophiles.[4][] This stability allows for selective reactions to be performed on the carboxylic acid moieties without disturbing the protected amine.
The primary reactivity of the Boc group is its lability under acidic conditions. The deprotection is typically achieved using moderately strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[11] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. This process releases the free amine and carbon dioxide.
Caption: Boc Deprotection Mechanism under Acidic Conditions.
Carboxylic Acid Reactivity
The presence of two carboxylic acid groups—one at the α-position and one at the δ-position—allows for various synthetic manipulations. These acidic groups can be selectively activated for amide bond formation (peptide coupling) using standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Selective protection of one carboxylic acid group over the other is often necessary to achieve regioselective coupling, making this a versatile building block for creating branched or cyclic peptides.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of Boc-D-2-aminoadipic acid, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will exhibit characteristic signals for the tert-butyl group of the Boc protector as a sharp singlet around 1.4 ppm. The protons on the aliphatic chain will appear as multiplets between approximately 1.6 and 2.3 ppm. The α-proton (adjacent to the protected amine) will typically be a multiplet around 3.7-4.4 ppm.
-
¹³C NMR : The carbon spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the Boc carbonyl carbon near 156 ppm. The aliphatic carbons will resonate in the 20-40 ppm range, while the two carboxylic acid carbonyls will appear downfield, typically between 170-185 ppm.[12]
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (261.27 g/mol ). Techniques like Electrospray Ionization (ESI) will typically show the [M+H]⁺ or [M+Na]⁺ adducts.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the compound, typically using a reversed-phase column (e.g., C18) with a water/acetonitrile gradient containing an acid modifier like TFA.[2][6]
Applications in Synthesis
The primary application of Boc-D-2-aminoadipic acid is as a building block in the synthesis of peptides and peptidomimetics.
-
Peptide Synthesis : It is widely used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[6][] In SPPS, the Boc strategy involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.[11] The acid-lability of the Boc group allows for its removal at each step without cleaving the peptide from most types of resins used in this strategy.[14][15]
-
Introduction of D-Amino Acids : Incorporating Boc-D-2-aminoadipic acid into a peptide sequence introduces a D-amino acid residue. This is a common strategy in drug design to increase the peptide's resistance to proteases, thereby extending its biological half-life.[2]
-
Development of Therapeutics : Its unique structure makes it a valuable component in the synthesis of enzyme inhibitors, bioactive peptides, and other therapeutic agents.[2][16] The side-chain carboxylic acid can be used as a handle for conjugation to other molecules or for creating branched peptide structures.
Caption: Workflow for incorporating Boc-D-2-aminoadipic acid in SPPS.
Experimental Protocols
Protocol 1: Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group from the N-terminus of a resin-bound peptide during SPPS.
-
Resin Swelling : Swell the peptide-resin (1 g) in dichloromethane (DCM, 10 mL) for 20 minutes in a suitable reaction vessel.
-
Pre-wash : Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL). Agitate for 5 minutes and drain.[11]
-
Deprotection Reaction : Add a fresh solution of 50% TFA in DCM (10 mL). Agitate for 20-25 minutes at room temperature.[11]
-
Washing : Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL) to remove residual acid and byproducts.
-
Neutralization : Wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (2 x 10 mL) to neutralize the newly formed ammonium salt, followed by further DCM washes (3 x 10 mL) to prepare for the next coupling step.
Causality Note: The 50% TFA solution is sufficiently acidic to cleave the Boc group rapidly without causing significant cleavage of the peptide from standard Boc-SPPS resins like Merrifield or PAM resins. The neutralization step is critical to ensure the N-terminal amine is deprotonated and thus nucleophilic for the subsequent coupling reaction.
Protocol 2: Peptide Coupling Reaction
This protocol outlines the coupling of Boc-D-2-aminoadipic acid to a deprotected resin-bound peptide.
-
Activation : In a separate vessel, dissolve Boc-D-2-aminoadipic acid (3 equivalents relative to resin loading) and an activating agent such as HBTU (3 eq.) in N,N-dimethylformamide (DMF). Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling : Add the activated amino acid solution to the swollen, deprotected, and neutralized peptide-resin.
-
Reaction : Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring : To validate the completion of the reaction, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete reaction.
-
Washing : Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove excess reagents.
Safety, Handling, and Storage
-
Safety : Boc-D-2-aminoadipic acid is generally considered an irritant.[17][18] It is important to handle the powder in a well-ventilated area or fume hood to avoid inhalation of dust.[19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19] In case of contact with skin or eyes, rinse thoroughly with water.
-
Handling : Avoid creating dust. Use process enclosures or local exhaust ventilation when handling larger quantities.[19]
-
Storage : For long-term stability, the compound should be stored in a tightly sealed container at low temperatures, typically between -20°C and 0°C.[5][7] This prevents degradation from moisture and heat.
Conclusion
Boc-D-2-aminoadipic acid is a highly valuable synthetic building block whose chemical properties are defined by the interplay between its D-chiral center, its two carboxylic acid groups, and the acid-labile Boc protecting group. Its stability under basic and nucleophilic conditions, combined with its predictable reactivity towards acids, provides the orthogonality required for complex multi-step syntheses. These features, along with the biological stability conferred by its D-configuration, solidify its role as an essential tool for chemists developing novel peptides and small molecule therapeutics.
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Title: bmse000429 DL-2-Aminoadipic Acid at BMRB Source: BMRB (Biological Magnetic Resonance Bank) URL: [Link]
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Title: α-Aminoadipic acid - Wikipedia Source: Wikipedia URL: [Link]
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Title: DL-2-AMINOADIPIC ACID CAS#: 542-32-5 Source: ChemWhat URL: [Link]
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Title: L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 Source: PubChem URL: [Link]
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Title: Alpha-Aminoadipic Acid | C6H11NO4 | CID 469 Source: PubChem URL: [Link]
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Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group Source: Springer Protocols URL: [Link]
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